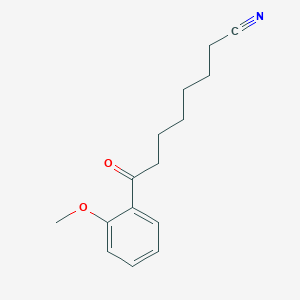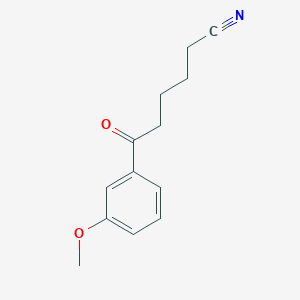
3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" is a fluorinated ketone with a methoxyphenyl group. This structure is related to various compounds that have been studied for their interesting chemical and physical properties. The presence of the methoxy group and the trifluoromethyl group can significantly influence the reactivity and stability of the molecule, as well as its potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis.
Synthesis Analysis
The synthesis of compounds related to "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" often involves the formation of carbon-carbon bonds and the introduction of functional groups that can modulate the electronic properties of the molecule. For instance, the synthesis of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione involves the preparation of a BF2 complex, which exhibits different polymorphs due to the orientation of methoxy groups . Similarly, the ethanolysis of 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone yields propylphenols, which are significant in lignin chemistry . These synthetic approaches highlight the versatility of methoxyphenyl-propanone derivatives in chemical transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" has been elucidated using various spectroscopic and computational techniques. Density functional theory (DFT) is commonly employed to optimize structural parameters and investigate electronic properties . The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can lead to interesting electronic effects, such as changes in the HOMO-LUMO energy gap, which are crucial for understanding the reactivity and potential applications of these molecules .
Chemical Reactions Analysis
The reactivity of methoxyphenyl-propanone derivatives is influenced by the substituents on the aromatic ring and the ketone functionality. For example, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of indanones, which are susceptible to further transformations such as auto-oxidation . Additionally, the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has been shown to proceed with high efficiency, yielding the corresponding propanoic acids . These reactions demonstrate the diverse chemical behavior of methoxyphenyl-propanone compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" and related molecules are characterized by their solid-state emission, solvatochromic effects, and non-linear optical features. The BF2 complex of a related dione exhibits multiple chromisms and aggregation-induced emission, which can be modulated by external stimuli . The solvatochromic effect indicates the sensitivity of these compounds to the solvent environment, which is important for applications in sensing and materials science . Theoretical calculations of hyperpolarizability suggest potential applications in the field of non-linear optics .
Applications De Recherche Scientifique
Metabolism in Rat
- Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one) : This study isolated and identified three metabolites of HMP-one, a smoke flavor compound, from rat urine. The metabolites included 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol, all of which were excreted as sulfate and glucuronide conjugates (Jodynis-Liebert, 1993).
Chemical Reactions and Synthesis
α-Chlorination of Aryl Ketones : This research explores the α-chlorination of various aryl ketones, including 2-(4-methoxyphenyl)-4-chromanone, in the presence of manganese(III) acetate and chloride ions. The study provides insights into synthetic applications and reaction mechanisms (Tsuruta et al., 1985).
Synthesis of α-Aminochalcones : The study discusses the addition of O-methylhydroxylamine to 3-(2-methoxyphenyl)-1-phenyl-2-propen-l-one, leading to the synthesis of α-aminochalcones. It also explores the isomerization process using sodium methoxide or potassium butoxide and the effects of various substitutions (Reichel & Pritze, 1974).
Lignin Chemistry and Applications
Lignin Model Glycosides : This research developed synthetic protocols for the preparation of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propyl β-D-glucopyranosides and corresponding xylopyranosides, contributing to the understanding of lignin chemistry (Helm et al., 1997).
Ethanolysis of 3-Hydroxy-1-(4-Hydroxy-3-Methoxyphenyl)-2-Propanone : This study examines the ethanolysis of a specific ketol and its relation to lignin chemistry, yielding four propylphenols isolated from ethanolysis products of isolated conifer lignin (Gardner, 1954).
Other Applications
Synthesis of Morpholine Derivative : The synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine is discussed, highlighting the method's efficiency and high yield (Tan Bin, 2011).
Mechanofluorochromic Properties of Aryl Acrylamide Derivatives : This study synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, and analyzed their optical properties due to distinct stacking modes (Song et al., 2015).
Electrochemical Hydrogenation of Methoxyphenylpropenoic Acids : This research demonstrates the successful use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids (Korotaeva et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXRVYZFEKPHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645249 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
22102-09-6 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)



![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)







